4-(3-Methoxy-5-nitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-5-nitrophenyl)morpholine is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains a methoxy group and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-5-nitrophenyl)morpholine typically involves the reaction of 3-methoxy-5-nitroaniline with morpholine. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-methoxy-5-nitroaniline is replaced by the morpholine ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-(3-Methoxy-5-aminophenyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Methoxy-5-nitrophenyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-5-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxy-4-nitrophenyl)morpholine: Similar structure but with the nitro group in a different position.
4-(3-Methoxy-2-nitrophenyl)morpholine: Another positional isomer with different chemical properties.
4-(3-Methoxy-5-aminophenyl)morpholine: The reduced form of 4-(3-Methoxy-5-nitrophenyl)morpholine.
Uniqueness
This compound is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
93398-05-1 |
---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-(3-methoxy-5-nitrophenyl)morpholine |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-7-9(6-10(8-11)13(14)15)12-2-4-17-5-3-12/h6-8H,2-5H2,1H3 |
InChI Key |
FQSSTTVXBFMHJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.